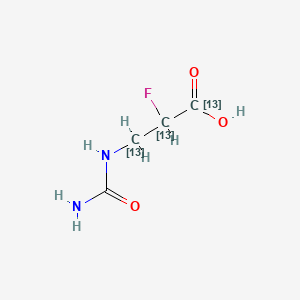

N-Carbamoyl-2-fluoro-beta-alanine-13C3

Description

BenchChem offers high-quality N-Carbamoyl-2-fluoro-beta-alanine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbamoyl-2-fluoro-beta-alanine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAKABFGARQH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Carbamoyl-2-fluoro-beta-alanine-13C3 chemical structure

Technical Monograph: N-Carbamoyl-2-fluoro- -alanine-13C3

Synonyms:

Executive Summary & Chemical Identity

N-Carbamoyl-2-fluoro-

This guide delineates the structural properties, metabolic context, and validated analytical protocols for utilizing this isotope in high-sensitivity bioanalysis.

1.1 Structural Specifications

| Property | Data |

| Chemical Name | N-Carbamoyl-2-fluoro- |

| Common Abbreviation | FUPA-13C3 |

| CAS Number (Unlabeled) | 5006-64-4 |

| CAS Number (Labeled) | 1216798-07-0 |

| Molecular Formula | |

| Exact Mass | 153.09 Da (approx.[1] +3.0 Da shift from unlabeled) |

| Label Position | Propionic acid backbone (typically carbons 1, 2, and 3) |

| Stereochemistry | Racemic (formed from achiral 5-FU via DHFU) |

Metabolic Context: The DPD Pathway

Understanding the placement of FUPA within the fluoropyrimidine pathway is essential for interpreting pharmacokinetic data. FUPA is the transient intermediate formed after the ring-opening of Dihydrofluorouracil (DHFU).

Key Mechanistic Insight: The conversion of DHFU to FUPA is reversible and pH-dependent. In acidic environments, FUPA can cyclize back to DHFU, leading to quantitation errors if samples are acidified during extraction.

Figure 1: Catabolic pathway of 5-FU. Note the reversibility between FUPA and DHFU, which dictates sample handling requirements.

Analytical Application: LC-MS/MS Methodology

The high polarity of N-Carbamoyl-2-fluoro-

3.1 Validated MS/MS Transitions

The

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| FUPA (Unlabeled) | 149.0 | 106.0 | -15 | Loss of HNCO (Isocyanate) |

| FUPA (Unlabeled) | 149.0 | 61.0 | -25 | Decarboxylation/Fragmentation |

| FUPA-13C3 (IS) | 152.0 | 109.0 | -15 | Loss of HNCO (retains |

3.2 Chromatographic Challenges & Solutions

-

Matrix Effect: FUPA elutes early. Co-eluting phospholipids from plasma can suppress ionization.

-

Solution: Use FUPA-13C3. As a stable isotope, it co-elutes perfectly with the analyte, normalizing matrix suppression effects.

-

-

Peak Tailing: Carbamoyl groups often interact with silanols.

-

Solution: Use ammonium acetate (10mM) in the mobile phase to buffer pH and mask silanol sites.

-

Experimental Protocol: Self-Validating Extraction

Objective: Extract FUPA from human plasma while preventing acid-catalyzed degradation.

Reagents:

-

Internal Standard Spiking Solution: FUPA-13C3 (1 µg/mL in water).

-

Precipitation Agent: Acetonitrile (Neutral). Do not use TCA or Perchloric Acid.

Step-by-Step Workflow

-

Sample Aliquoting: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of FUPA-13C3 Spiking Solution. Vortex for 10 seconds.

-

Validation Check: The IS acts as a volumetric control.

-

-

Protein Precipitation: Add 200 µL of 100% Acetonitrile (stored at -20°C).

-

Expert Note: Cold organic solvent precipitates proteins gently without altering the pH, preserving the FUPA ring structure.

-

-

Agitation: Vortex vigorously for 30 seconds; incubate at 4°C for 10 minutes.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If using HILIC, inject directly. If using Reverse Phase, dilute 1:1 with water to match initial mobile phase strength.

-

Figure 2: Neutral extraction workflow to ensure stability of N-carbamoyl metabolites.

Synthesis & Stability Considerations

-

Storage: Store the solid isotope at -20°C under desiccant. It is hygroscopic.

-

Solution Stability: Stock solutions in water are stable for 1 month at -20°C.

-

pH Sensitivity: Avoid storing processed samples in the autosampler for >24 hours if the mobile phase is acidic (e.g., 0.1% Formic Acid). If long runs are required, keep the autosampler at 4°C.

References

-

National Center for Biotechnology Information (PubChem). alpha-Fluoro-beta-ureidopropionic acid (CID 151244). [Link]

-

Pharmaffiliates. N-Carbamoyl-2-fluoro-β-alanine-13C3 (CAS 1216798-07-0). [Link][2][3]

-

Van Kuilenburg, A. B. P., et al. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 2004.[4] [Link]

-

Beumer, J. H., et al. Determination of 5-fluorouracil and its metabolites in plasma by LC-MS/MS. (Contextual reference for methodology). [Link]

13C labeled FUPA metabolite standard

Technical Guide: Precision Quantitation of FUPA ( -Fluoro- -ureidopropionic Acid) Using C-Labeled Internal Standards

Executive Summary

Context: The catabolism of 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine) is the primary determinant of both therapeutic efficacy and severe toxicity. While Dihydropyrimidine dehydrogenase (DPD) activity is the rate-limiting step, the downstream metabolite FUPA (

The Challenge: FUPA is a highly polar, low-molecular-weight ureido acid. Traditional LC-MS/MS methods using analog internal standards (IS) often fail to correct for the severe matrix effects (ion suppression) found in plasma and urine. Furthermore, deuterium-labeled standards (

The Solution: This guide details the application of a

Part 1: The Biochemistry of 5-FU Catabolism

To interpret FUPA data, one must understand its position in the reductive catabolic pathway. FUPA accumulation can indicate a blockade at the

Figure 1: The 5-FU Reductive Catabolic Pathway

This diagram illustrates the enzymatic cascade converting 5-FU to FBAL, highlighting the specific position of FUPA.

Caption: The reductive catabolism of 5-FU. FUPA is formed via ring-opening of DHFU by Dihydropyrimidinase (DPYS).

Part 2: The Role of C-FUPA as an Internal Standard

Why C and not Deuterium ( H)?

In quantitative bioanalysis of small polar molecules, the choice of isotope is critical.[1]

-

Co-Elution Integrity: Deuterium atoms (

H) are slightly more lipophilic than Hydrogen ( -

Mass Shift: A

C -

Correction Power: Since

C-FUPA co-elutes perfectly with native FUPA, it compensates for:-

Ion Suppression: Competition for charge in the ESI source.

-

Extraction Recovery: Variable loss during protein precipitation.

-

Injection Variability: Mechanical errors in the autosampler.

-

Part 3: Analytical Protocol (LC-MS/MS)

Reagents & Standards

-

Analyte: FUPA (

-fluoro-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Internal Standard (IS):

C-labeled FUPA (e.g., [ureido- -

Matrix: Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation

FUPA is polar and does not extract well with liquid-liquid extraction (LLE) using non-polar solvents. Protein precipitation (PPT) is the method of choice.

Step-by-Step Methodology:

-

Aliquot: Transfer 50

L of plasma into a 1.5 mL centrifuge tube. -

Spike IS: Add 10

L of-

Expert Note: Do not dissolve the IS in 100% methanol; keep it in an aqueous buffer to prevent precipitation upon contact with the high-protein plasma before mixing.

-

-

Precipitate: Add 200

L of Ice-Cold Acetonitrile containing 0.1% Formic Acid.-

Why Acid? Acidification helps stabilize the ureido group and improves protein precipitation efficiency.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000

g for 10 minutes at 4°C. -

Transfer: Move 150

L of supernatant to a clean vial. -

Evaporate (Optional but Recommended): Dry under nitrogen at 40°C and reconstitute in 100

L of Mobile Phase A to match the initial LC conditions.

Chromatographic Conditions (HILIC)

Reverse Phase (C18) columns often fail to retain FUPA due to its high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for this application.

| Parameter | Specification |

| Column | ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Gradient | 90% B (0-1 min) |

Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. Ureido acids often ionize better in negative mode, forming

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| FUPA (Native) | 165.1 | 78.0 | 15 |

| 168.1 | 81.0 | 15 |

Note: Transitions depend on the specific labeling pattern. Always optimize collision energy for the specific instrument.

Part 4: Workflow Visualization

Figure 2: Analytical Workflow for FUPA Quantitation

A self-validating workflow designed to minimize degradation and maximize recovery.

Caption: Step-by-step extraction protocol using 13C-FUPA to normalize extraction efficiency.

Part 5: Data Interpretation & Troubleshooting (Self-Validating Systems)

The "Stable Ratio" Check

A robust method must be self-validating. In every batch, monitor the IS Peak Area Response .

-

Acceptance Criteria: The IS peak area in unknown samples should not deviate >50% from the mean IS area in the calibration standards.

-

Failure Mode: A drastic drop in IS area indicates "Matrix Effect Type B" (Ion Suppression). Because you are using

C-FUPA, the analyte is suppressed to the exact same degree. Therefore, the Ratio (Analyte Area / IS Area) remains valid, preserving the accuracy of the result. This is the primary advantage over external calibration.

Stability Handling

FUPA is chemically stable in plasma at -80°C, but the precursor DHFU is unstable and can degrade into FUPA or ring-open non-enzymatically ex vivo if not handled correctly.

-

Protocol: Process blood samples immediately (within 30 mins) into plasma and freeze.

-

pH: Avoid alkaline buffers during sample prep, as they can accelerate the hydrolysis of the ureido group.

References

-

Zhang, Y., et al. (2014). "5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs." PeerJ / NIH. Available at: [Link]

-

Stout, S.J., et al. (2007). "Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via Analyte/Stable Isotope Ratio." Therapeutic Drug Monitoring. Available at: [Link]

-

Hennig, R., et al. (2018).[3] "Stable-isotope dilution LC–MS for quantitative biomarker analysis." Journal of Chromatography B. Available at: [Link]

-

Nishiumi, S., et al. (2010). "Isotopic labeling-assisted metabolomics using LC–MS." Metabolomics. Available at: [Link]

-

Beumer, J.H., et al. (2016). "Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia." Cancer Chemotherapy and Pharmacology. Available at: [Link]

A Technical Guide to Fluoropyrimidine Catabolites: Distinguishing α-fluoro-β-alanine (FBAL) from its Precursor, N-carbamoyl-α-fluoro-β-alanine (FUPA)

Abstract

This technical guide provides an in-depth analysis of two critical molecules in the catabolic pathway of fluoropyrimidine drugs like 5-fluorouracil (5-FU): α-fluoro-β-alanine (FBAL) and its direct precursor, α-fluoro-β-ureidopropionic acid (FUPA). While often a point of confusion, with FUPA sometimes being referred to by the non-standard term "N-carbamoyl-FBAL," these are distinct chemical entities separated by a single, crucial enzymatic step. This document will elucidate their biochemical relationship, explore their profoundly different roles in clinical toxicology and pharmacogenetics, and provide detailed analytical methodologies for their quantification in biological matrices. For researchers, clinicians, and drug development professionals in oncology, a precise understanding of the FBAL/FUPA dynamic is essential for optimizing patient safety, predicting adverse drug reactions, and advancing the principles of personalized medicine in fluoropyrimidine-based chemotherapy.

The Dichotomy of 5-Fluorouracil Metabolism: Anabolism vs. Catabolism

5-Fluorouracil (5-FU) and its oral prodrugs (e.g., capecitabine) remain cornerstones in the treatment of various solid tumors. Their therapeutic efficacy is dependent on intracellular conversion into active metabolites—such as fluorodeoxyuridine monophosphate (FdUMP)—which disrupt DNA synthesis and RNA function, ultimately inducing cancer cell death.[1][2][3] This anabolic "activation" pathway, however, accounts for only a small fraction (1-3%) of the administered drug.[1]

The vast majority, over 80%, of a 5-FU dose is rapidly channeled into a three-step catabolic pathway, primarily in the liver, designed for detoxification and elimination.[1][4][5] This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) , the rate-limiting step in 5-FU degradation.[6][7] Understanding this catabolic cascade is clinically paramount, as it is both the primary route of drug clearance and the source of metabolites directly implicated in severe, life-threatening toxicities.[1][4] This guide focuses on the final two molecules in this critical pathway: FUPA and FBAL.

Biochemical Profiles and the Defining Metabolic Transformation

The core difference between FBAL and its precursor lies in the presence of a carbamoyl group, which is enzymatically cleaved in the final step of 5-FU catabolism.

α-fluoro-β-ureidopropionic acid (FUPA): The Intermediate Precursor

FUPA is the intermediate metabolite in the 5-FU breakdown pathway. It is structurally analogous to N-carbamoyl-β-alanine, which is an intermediate in the natural degradation pathway of the endogenous pyrimidine, uracil.[8]

-

Formation: FUPA is formed from 5,6-dihydro-5-fluorouracil (DHFU) through the hydrolytic ring-opening action of the enzyme dihydropyrimidinase (DHP) .[9][10]

-

Chemical Distinction: Its defining feature is the N-carbamoyl group (-C(O)NH2) attached to the beta-alanine backbone.

-

Metabolic Fate: FUPA is a transient metabolite with a short biological half-life, as it is rapidly and specifically hydrolyzed by the enzyme β-ureidopropionase to form FBAL.[9][10]

α-fluoro-β-alanine (FBAL): The Terminal Catabolite and Toxicity Mediator

FBAL is the stable, terminal product of 5-FU catabolism.

-

Formation: FBAL is produced from FUPA via the enzymatic cleavage of the carbamoyl group by β-ureidopropionase (β-UP) .[9][10]

-

Metabolic Fate: As the final major catabolite, approximately 60-90% of the originally administered 5-FU dose is ultimately excreted in the urine as FBAL.[1] A fraction of FBAL can undergo further metabolism, such as conjugation with bile acids or defluorination.[11][12]

-

Clinical Implication: Unlike the transient FUPA, FBAL accumulates in the plasma and is directly linked to some of the most severe toxicities of 5-FU therapy, including neurotoxicity, cardiotoxicity, and hand-foot syndrome.[1][13][14][15]

The 5-FU Catabolic Pathway: A Visual Representation

The sequential enzymatic reactions transforming 5-FU into FBAL are illustrated below. The critical distinction between FUPA and FBAL is the action of β-ureidopropionase.

Clinical Significance: Biomarkers, Toxicity, and Pharmacogenetics

The distinct biochemical roles of FUPA and FBAL translate into vastly different clinical applications and interpretations.

FBAL: A Clinically Validated Biomarker and Toxicity Effector

FBAL's position as the end-product of the DPD-initiated pathway makes its plasma concentration a powerful indicator of overall pathway function.

-

Indicator of DPD Activity: Dihydropyrimidine Dehydrogenase (DPD) deficiency is a critical pharmacogenetic syndrome, present in 3-8% of the Caucasian population, that leads to impaired 5-FU clearance and a high risk of fatal toxicity.[5][7][16] In patients with normal DPD function, 5-FU is efficiently converted to FBAL, leading to detectable plasma levels of the metabolite. In DPD-deficient patients, this conversion is blocked, resulting in low FBAL levels and high, toxic levels of unmetabolized 5-FU.[4] Studies have demonstrated a significant positive correlation between plasma FBAL levels and DPD activity in peripheral blood mononuclear cells, establishing FBAL as a key functional (phenotypic) biomarker for assessing DPD status.[17]

-

Direct Mediator of Toxicity: The accumulation of FBAL itself is pathogenic. It has been implicated as a causative agent in:

-

Neurotoxicity: FBAL can cross the blood-brain barrier and has been shown to directly injure myelinated fibers.[13][15]

-

Cardiotoxicity: High serum levels of FBAL have been observed in patients experiencing 5-FU-induced cardiotoxicity, such as precordial pain and electrocardiographic changes.[1][14]

-

Hand-Foot Syndrome (HFS): FBAL is considered a major cause of this painful dermatological condition, which is more frequent with continuous 5-FU infusions that lead to sustained catabolite levels.[1]

-

FUPA: A Transient Precursor

In contrast to FBAL, FUPA holds little direct clinical significance as a biomarker under normal circumstances. Its value lies in its position within the metabolic chain. Its measurement is primarily of research interest, for instance, in studying the activity of β-ureidopropionase or in rare cases of suspected deficiency in this enzyme.

Comparative Data Summary

The table below summarizes the essential differences between the two molecules for rapid comparison.

| Feature | α-fluoro-β-ureidopropionic acid (FUPA) | α-fluoro-β-alanine (FBAL) |

| Common Analogy | N-carbamoyl-FBAL | Terminal Catabolite |

| Role in Metabolism | Transient Intermediate | Stable End-Product[1] |

| Enzyme of Formation | Dihydropyrimidinase (DHP)[9][10] | β-Ureidopropionase (β-UP)[9][10] |

| Defining Chemical Group | N-carbamoyl group | Free amine group |

| Primary Clinical Role | Precursor to FBAL | Biomarker for DPD activity; Mediator of toxicity[17] |

| Associated Toxicities | Not directly implicated | Neurotoxicity, Cardiotoxicity, Hand-Foot Syndrome[13][14] |

Analytical Methodologies for Quantification

The structural similarity between FUPA and FBAL necessitates robust, high-specificity analytical methods to accurately quantify them in complex biological matrices like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and selectivity over older methods like HPLC-UV or colorimetric assays.[18][19][20]

Causality in Method Design: Why LC-MS/MS?

-

Expertise & Specificity: LC-MS/MS can differentiate between FUPA and FBAL based on both their chromatographic retention time and their unique mass-to-charge (m/z) ratios of their parent and fragment ions. This eliminates interference from other endogenous or exogenous compounds, a critical requirement for clinical-grade assays.

-

Sensitivity: The toxicities associated with 5-FU can occur at low concentrations of the parent drug and its metabolites. LC-MS/MS provides the low limits of quantification (LOQ) necessary to monitor these levels effectively.

-

Trustworthiness & Self-Validation: The use of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-FBAL) is a hallmark of a self-validating system. These standards co-elute with the analyte and are affected identically by sample preparation inconsistencies or ion suppression, ensuring accurate and precise quantification across different patient samples.

Experimental Protocol: Quantification of FBAL in Human Plasma

This protocol describes a standard workflow for the determination of FBAL concentration using LC-MS/MS.

1. Materials and Reagents:

- Human plasma (K2-EDTA)

- FBAL analytical standard

- FBAL stable isotope-labeled internal standard (IS)

- LC-MS grade methanol

- LC-MS grade water and formic acid

- 96-well protein precipitation plate

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma calibrators, quality controls (QCs), and unknown patient samples into the wells of a 96-well plate.

- Add 200 µL of methanol containing the internal standard to each well. Causality Note: Cold methanol efficiently denatures and precipitates plasma proteins while simultaneously extracting the small molecule analytes (FBAL and IS) into the supernatant.

- Seal the plate and vortex for 2 minutes to ensure complete mixing and precipitation.

- Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining these polar analytes.

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) to retain the analytes on the HILIC column, followed by a decrease in B to elute the compounds.

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization, Positive (ESI+)

- Detection: Multiple Reaction Monitoring (MRM)

- MRM Transitions: Monitor a specific precursor ion to product ion transition for both FBAL and its IS. (e.g., FBAL: m/z 122.0 -> 76.0; IS: m/z 125.0 -> 78.0). Causality Note: MRM provides exceptional selectivity by monitoring a specific fragmentation pattern unique to the target molecule, ensuring that the detected signal originates only from the analyte of interest.

4. Data Analysis:

- Integrate the peak areas for both the FBAL and IS MRM transitions.

- Calculate the Peak Area Ratio (FBAL Area / IS Area).

- Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the prepared calibrators.

- Determine the concentration of FBAL in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Analytical Workflow Visualization

Conclusion and Future Directions

The distinction between α-fluoro-β-alanine (FBAL) and its precursor, FUPA, is not merely semantic; it is fundamental to the clinical management of fluoropyrimidine chemotherapy. FUPA is a transient intermediate, while FBAL is the stable, terminal catabolite that serves as both a critical mediator of drug-induced toxicity and a powerful biomarker for DPD deficiency. For drug development professionals and researchers, accurate analytical methodologies, primarily LC-MS/MS, are essential to distinguish and quantify these molecules, enabling safer drug administration protocols and furthering research into the pharmacogenetics of 5-FU metabolism.

Future research should continue to refine the clinical utility of FBAL monitoring, potentially by establishing therapeutic windows or toxicity thresholds. Furthermore, investigating the clinical relevance of the FUPA/FBAL ratio could provide novel insights into the activity of the latter enzymes in the catabolic pathway, DHP and β-UP, potentially uncovering new sources of inter-patient variability in 5-FU response and toxicity.

References

-

Miyakoshi, M., et al. (2021). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Pharmaceuticals (Basel). Available at: [Link]

-

van Kuilenburg, A. B. P. (2004). Metabolic pathways of 5-fluorouracil. ResearchGate. Available at: [Link]

-

Biological monitoring. (n.d.). Biomarqueur : α-fluoro-β-alanine (FBAL). Available at: [Link]

-

Baccanari, D. P., et al. (2000). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Biochemical Pharmacology. Available at: [Link]

-

Okeda, R., et al. (1996). Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica. Available at: [Link]

-

Spector, T., et al. (1995). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Biochemical Pharmacology. Available at: [Link]

-

Zhang, R., et al. (1992). Formation of Conjugates of 2-Fluoro-β-alanine and Bile Acids during the Metabolism of 5-Fluorouracil and 5-Fluoro-2-deoxyuridine in the Isolated Perfused Rat Liver. ResearchGate. Available at: [Link]

-

Shah, F. D., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Available at: [Link]

-

Offer, S. M., et al. (2014). Dihydropyrimidine Dehydrogenase Deficiency as a Cause of Fatal 5-Fluorouracil Toxicity. Clinical Cancer Research. Available at: [Link]

-

Saif, M. W. (2013). Dihydropyrimidine dehydrogenase deficiency (DPD) and 5-fluorouracil (5-FU) toxicity. Journal of the Pancreas. Available at: [Link]

-

Nakanishi, K., et al. (2019). Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. ResearchGate. Available at: [Link]

-

De Falco, V., et al. (2015). Metabolic pathway of fluoropyrimidines. ResearchGate. Available at: [Link]

-

Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. SMPDB. Available at: [Link]

-

Akai, Y., et al. (2005). 5-Fluorouracil cardiotoxicity induced by alpha-fluoro-beta-alanine. Japanese Heart Journal. Available at: [Link]

-

Chapus, L., et al. (2022). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers (Basel). Available at: [Link]

-

MedlinePlus. (2015). Dihydropyrimidine dehydrogenase deficiency. Available at: [Link]

-

Colorectal Cancer Alliance. (2026). Dihydropyrimidine Dehydrogenase (DPD) Biomarker. Available at: [Link]

-

Malet-Martino, M. C., et al. (1987). 19F nuclear magnetic resonance analysis of the carbamate reaction of alpha-fluoro-beta-alanine (FBAL), the major catabolite of fluoropyrimidines. Application to FBAL carbamate determination in body fluids of patients treated with 5'-deoxy-5-fluorouridine. Drug Metabolism and Disposition. Available at: [Link]

-

Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Deenen, M. J., et al. (2019). DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. MDPI. Available at: [Link]

-

Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytica Chimica Acta. Available at: [Link]

-

West, T. P., et al. (1982). Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference. Analytical Biochemistry. Available at: [Link]

-

Kumar, S., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. Available at: [Link]

-

Hirata, K., et al. (2004). Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil. British Journal of Cancer. Available at: [Link]

-

Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. ResearchGate. Available at: [Link]

-

van Kuilenburg, A. B. P., et al. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. MDPI. Available at: [Link]

-

PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

Bishop, C., et al. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst. Available at: [Link]

-

Al-Shehri, S., et al. (2023). Comprehensive Review on Analytical and Bioanalytical Methods for Quantification of Anti-angiogenic Agents used in Treatment of Cervical Cancer. Bentham Science. Available at: [Link]

-

Zhang, R., et al. (1992). A mathematical model of the kinetics and tissue distribution of 2-fluoro-beta-alanine, the major catabolite of 5-fluorouracil. Journal of Pharmacokinetics and Biopharmaceutics. Available at: [Link]

Sources

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 3. ClinPGx [clinpgx.org]

- 4. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil cardiotoxicity induced by alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A mathematical model of the kinetics and tissue distribution of 2-fluoro-beta-alanine, the major catabolite of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]

- 17. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Guide: Stable Isotope Dilution LC-MS/MS for 2-Fluoro-3-Ureidopropionic Acid (FUPA)

This guide serves as a technical reference for the bioanalysis of 2-fluoro-3-ureidopropionic acid (FUPA) , the critical intermediate metabolite of 5-Fluorouracil (5-FU) and Capecitabine. It focuses on the application of stable isotope-labeled internal standards (SIL-IS) to overcome the significant matrix effects associated with this polar analyte.

Executive Summary

2-Fluoro-3-ureidopropionic acid (FUPA) (also known as

However, FUPA presents a "perfect storm" of bioanalytical challenges: it is highly polar, low molecular weight, and susceptible to severe ion suppression in biological matrices. This guide details the Stable Isotope Dilution (SID) methodology, establishing the use of

The Core: Stable Isotope Specifications

To achieve "Gold Standard" accuracy, the internal standard must mirror the analyte's physicochemical properties without interfering with its mass spectral signal.

Ideal Isotope Selection

Avoid Deuterium (

Recommended Specification:

-

Isotope: Carbon-13 (

) or Nitrogen-15 ( -

Labeling Pattern:

-FUPA or -

Mass Shift:

Da (to avoid overlap with the natural isotopic envelope of the analyte). -

Purity: Chemical Purity

; Isotopic Enrichment

Chemical Stability & Handling

FUPA is sensitive to hydrolysis under extreme pH.

-

Storage:

in solid form; -

pH Constraint: Avoid strong alkaline conditions (

) during extraction, which can degrade the urea moiety back to the amine (FBAL).

Metabolic Context & Pathway Visualization

Understanding the upstream and downstream pressures on FUPA is critical for interpreting data.

Caption: The 5-FU catabolic pathway highlighting FUPA's central role and the application point of the Stable Isotope Internal Standard.

Analytical Method Development

Standard Reverse Phase (C18) chromatography is often insufficient for FUPA due to lack of retention, leading to elution in the "void volume" where ion suppression is highest.

Chromatographic Strategy: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.

-

Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based columns. These retain polar acids via electrostatic interaction and partitioning.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Mechanism: High organic starting conditions (e.g., 90% ACN) force FUPA into the water-enriched layer on the stationary phase.

Mass Spectrometry (MS/MS) Parameters

-

Ionization: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily

. -

MRM Transitions:

-

Analyte (FUPA):

(Loss of HNCO). -

IS (

-FUPA): -

Note: Transitions must be optimized for the specific isotope label used.

-

Experimental Protocol: Validated Workflow

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and compatible with HILIC (which tolerates high organic content).

Reagents

-

Stock Solution: 1 mg/mL FUPA in Methanol:Water (50:50).

-

IS Working Solution: 500 ng/mL

-FUPA in Acetonitrile. -

Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Aliquoting | Transfer 50 µL of plasma into a 1.5 mL centrifuge tube. | Small volume reduces matrix load. |

| 2. IS Addition | Add 200 µL of IS Working Solution (in ACN). | Simultaneous protein precipitation and IS addition ensures IS equilibrates with the sample matrix immediately. |

| 3. Vortex | Vortex vigorously for 30 seconds . | Ensures complete cell lysis and protein denaturation. |

| 4. Centrifugation | Centrifuge at 14,000 x g for 10 minutes at 4°C. | Pellets precipitated proteins; cold temp prevents degradation. |

| 5. Transfer | Transfer 100 µL of supernatant to a clean vial. | Avoid disturbing the pellet. |

| 6. Dilution | Add 100 µL of Acetonitrile. | Critical: Increases organic content to >80% to match HILIC starting conditions and prevent peak broadening. |

| 7. Injection | Inject 5 µL onto the LC-MS/MS system. | Low injection volume prevents solvent effects. |

Workflow Visualization

Caption: Optimized Protein Precipitation workflow for FUPA analysis compatible with HILIC chromatography.

Data Interpretation & Quality Control

Linearity & Calibration

-

Range: 10 ng/mL to 5,000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Acceptance:

.

Handling Matrix Effects

Calculate the Matrix Factor (MF) using the IS-normalized method:

-

Goal: The MF for the Analyte and the SIL-IS should be identical (Ratio

). If the SIL-IS suppresses differently than the analyte (common with Deuterium), the method is invalid. This confirms the necessity of

References

-

Licea-Perez, H., et al. (2009).[3] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B. Link[3]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

PubChem. (2024). Compound Summary: alpha-Fluoro-beta-ureidopropionic acid. National Library of Medicine. Link

-

Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[4]Link

Sources

- 1. Making sure you're not a bot! [macau.uni-kiel.de]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Precision Phenotyping of Fluoropyrimidine Catabolism: A Technical Guide to Stable Isotope Tracer Methodologies

Abstract

This technical guide delineates the application of stable isotope tracers (

The Clinical Imperative: The DPD Bottleneck

Fluoropyrimidines (5-FU, capecitabine) remain the backbone of chemotherapy for colorectal, gastric, and breast cancers. However, their therapeutic window is narrow. The catabolic pathway eliminates

-

The Problem: Genetic polymorphisms in DPYD (e.g., DPYD2A) or physiological variability can lead to DPD deficiency. Standard dosing in these patients results in supratherapeutic exposure, causing severe neutropenia, mucositis, and potential fatality.

-

The Solution: Phenotyping DPD activity using stable isotope tracers offers a direct, real-time functional assay, superior to genotyping alone which misses epigenetic or non-genetic regulatory factors.

The Catabolic Cascade: Mechanistic Tracking

To effectively use tracers, one must understand the atomic fate of the pyrimidine ring during catabolism.

The Pathway[1][2][3]

-

Reduction: DPD reduces the 5,6-double bond of 5-FU (or Uracil) to Dihydrofluorouracil (DHFU).

-

Ring Opening: Dihydropyrimidinase (DHP) cleaves the ring between N3 and C4 to form Fluoro-

-ureidopropionate (FUPA). -

Decarboxylation:

-ureidopropionase (UPB1) cleaves FUPA to Fluoro-

Crucial Tracer Logic: The

Visualization: Pathway & Atom Tracking

Figure 1: The fluoropyrimidine catabolic pathway highlighting the fate of the C2 atom (red path) into exhaled breath.

Stable Isotope Tracer Methodologies

A. In Vivo Phenotyping: The Breath Test (UraBT)

This is the gold standard for non-invasive DPD phenotyping. Uracil is used as a non-toxic surrogate for 5-FU.

Experimental Protocol

-

Subject Prep: Fasting for at least 6 hours to minimize basal metabolic variability and competition from dietary pyrimidines.

-

Basal Sampling: Collect two breath samples before tracer ingestion to establish the baseline

(natural abundance). -

Tracer Administration:

-

Compound:

(99% enrichment). -

Dose:

body weight dissolved in -

Rationale: This dose saturates the pathway sufficiently to reflect

potential without inducing toxicity.

-

-

Sampling Kinetics: Collect breath samples at

minutes post-ingestion. The 50-minute time point (DOB50) is the most validated discriminator for DPD deficiency. -

Analysis: Measure

ratio using Isotope Ratio Mass Spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

Data Interpretation

Results are expressed as Delta Over Baseline (DOB) :

| DOB50 Value ( | DPD Phenotype | Clinical Action |

| Normal Activity | Standard Dose | |

| Partial Deficiency | Dose Reduction (25-50%) | |

| Profound Deficiency | Avoid 5-FU; Switch to Alternative |

B. Ex Vivo Quantification: LC-MS/MS with Internal Standards

For pharmacokinetic (PK) studies, absolute quantification of 5-FU and its catabolites in plasma is required. Stable isotope labeled internal standards (SIL-IS) are mandatory to correct for matrix effects and ionization suppression.

Selection of Internal Standards

-

Primary Choice:

or -

Why not Deuterium (

)? Deuterium on the pyrimidine ring can undergo exchange with solvent protons or exhibit significant kinetic isotope effects (KIE) during chromatography (retention time shifts), leading to separation from the analyte and poor matrix correction. Carbon-13 and Nitrogen-15 are stable and co-elute perfectly.

LC-MS/MS Workflow

-

Sample Prep:

-

Plasma +

-

Protein Precipitation: Add

cold Acetonitrile. Vortex & Centrifuge. -

Note: DHFU is unstable at high pH; keep extracts acidic/neutral.

-

Plasma +

-

Chromatography:

-

Column: Porous Graphitic Carbon (PGC) or HILIC columns are preferred due to the high polarity of 5-FU and FBAL.

-

Mobile Phase: Ammonium Acetate (10mM) / Acetonitrile gradient.

-

-

Mass Spectrometry (MRM Mode):

| Analyte | Precursor ( | Product ( | Internal Standard | IS Precursor | IS Product |

| 5-FU | 129.0 | 42.1 | 131.0 | 44.1 | |

| DHFU | 131.0 | 85.0 | 133.0 | 87.0 | |

| Uracil | 111.0 | 42.1 | 113.0 | 44.1 |

Visualization: The Analytical Workflow

Figure 2: Integrated workflow for phenotypic screening using breath testing and plasma pharmacokinetics.

Scientific Integrity & Validation

To ensure Trustworthiness and Expertise , the following validation criteria must be met:

-

Isotopic Purity: Tracers must be

atom percent excess (APE). Lower purity dilutes the signal and affects DOB calculations. -

Calibration Curves: For LC-MS, calibration curves must be prepared in the same biological matrix (e.g., stripped plasma) to account for matrix effects not fully compensated by the IS.

-

QC Samples: Run Quality Control samples (Low, Mid, High concentrations) every 10 samples. Accuracy must be within

. -

Breath Test Specificity: Ensure the patient has not consumed naturally

-enriched foods (e.g., corn, cane sugar, "C4 plants") immediately prior to the test, as this can cause false positives (high baseline).

References

-

Mattison, L. K., et al. (2004). Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test.[2][3][4][5] Clinical Cancer Research, 10(8), 2652-2658.[5] Link

-

Ezzeldin, H., & Diasio, R. (2004). Dihydropyrimidine dehydrogenase deficiency, a pharmacogenetic syndrome associated with severe fluoropyrimidine toxicity. Gastroenterology, 127(4), 1269-1271. Link

-

Beumer, J. H., et al. (2016). LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma.[6] Journal of Pharmaceutical and Biomedical Analysis, 125, 124-131. Link

-

Cunha-Junior, G. F., et al. (2013). 13C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients.[2][5][7] Cancer Chemotherapy and Pharmacology, 72(6), 1273-1282. Link

-

Fan, T. W., et al. (2009).[8] Stable isotope-resolved metabolomics analysis of glucose and glutamine metabolism in human lung cancer. Metabolomics, 5(3), 325-339. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Carbamoyl-2-fluoro-beta-alanine in Human Plasma using a ¹³C₃-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-Carbamoyl-2-fluoro-beta-alanine in human plasma. N-Carbamoyl-2-fluoro-beta-alanine is a known metabolite of the chemotherapeutic agent Capecitabine[1][2]. To achieve the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard, N-Carbamoyl-2-fluoro-beta-alanine-¹³C₃. The protocol outlines a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection via a triple quadrupole mass spectrometer. This method is designed for high-throughput applications in clinical research and drug development, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance[3][4][5].

Introduction

N-Carbamoyl-2-fluoro-beta-alanine is a critical metabolite in the metabolic pathway of Capecitabine, a widely used oral chemotherapy drug. Accurate measurement of its concentration in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding inter-individual variability in drug metabolism.

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. The most effective strategy to mitigate these effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS)[6][7]. A SIL-IS is chemically identical to the analyte and experiences the same variations during sample extraction, handling, and ionization, thereby providing reliable correction and ensuring data integrity[6][8][9]. This protocol utilizes N-Carbamoyl-2-fluoro-beta-alanine-¹³C₃, which contains three ¹³C atoms, providing a +3 Dalton mass shift that is ideal for preventing isotopic crosstalk while ensuring identical physicochemical behavior to the analyte.

The analyte is a small, polar molecule, which presents challenges for retention on traditional reversed-phase (RP) chromatography columns[10][11]. To overcome this, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating highly polar compounds, using a polar stationary phase and a high-organic mobile phase[12][13][14].

Principle of Isotopic Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a primary quantification method based on altering the natural isotopic ratio of the analyte in a sample[8][15]. A known amount of the ¹³C₃-labeled internal standard is added (spiked) into an unknown sample amount. The SIL-IS and the endogenous analyte are assumed to be in equilibrium and behave identically during all subsequent steps[16][17]. The mass spectrometer measures the ratio of the analyte to the SIL-IS. Since any sample loss or matrix effect will affect both compounds equally, their ratio remains constant, allowing for highly accurate calculation of the initial analyte concentration[9].

Sources

- 1. N-Carbamoyl-2-fluoro-β-alanine | CAS 5006-64-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. criver.com [criver.com]

- 12. HILIC â Dr. Maisch [dr-maisch.com]

- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 15. osti.gov [osti.gov]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

quantification of 5-FU metabolites in human plasma

Application Note: Quantitative Analysis of 5-Fluorouracil (5-FU) and Metabolites (DHFU, FBAL) in Human Plasma via HILIC-MS/MS

Abstract

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of 5-Fluorouracil (5-FU) and its major catabolites, 5,6-Dihydrofluorouracil (DHFU) and

Introduction & Clinical Context

5-FU remains a cornerstone chemotherapy for colorectal, breast, and head/neck cancers. Its clinical management is complicated by a narrow therapeutic index and high inter-patient pharmacokinetic variability, largely driven by Dihydropyrimidine Dehydrogenase (DPD) activity.

-

Metabolic Instability: Over 80% of administered 5-FU is rapidly catabolized by DPD into DHFU, eventually forming FBAL.

-

The Analytical Challenge:

-

Polarity: 5-FU is polar, but FBAL is extremely polar (zwitterionic), eluting in the void volume of C18 columns.

-

Stability: DPD continues to degrade 5-FU in collected blood tubes, leading to artificially low 5-FU and high metabolite readings if not inhibited immediately.

-

This protocol addresses these challenges by combining immediate enzyme inhibition with HILIC chromatography to retain and separate all analytes in a single 6-minute run.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the catabolic pathway of 5-FU and the corresponding analytical workflow designed to preserve and quantify these specific markers.

Caption: 5-FU catabolism by DPD and the critical stabilization workflow. Red arrow indicates the step blocked by THU inhibitor.

Method Development Strategy

Chromatography: Why HILIC?

Traditional C18 columns require 100% aqueous mobile phases to retain 5-FU, causing "dewetting" and retention time shifts. Furthermore, FBAL often requires derivatization (e.g., with Dansyl Chloride) to be retained on C18.

-

Our Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a water-enriched layer on a polar stationary phase.[1][2]

-

Result: FBAL elutes after 5-FU, eliminating the need for derivatization and increasing MS sensitivity due to the high-organic mobile phase enhancing desolvation.

Sample Stabilization (Crucial)

-

Problem: Ex vivo degradation of 5-FU by DPD in red blood cells can reduce concentrations by 50% within 20 minutes at room temperature.

-

Protocol: Blood must be drawn into tubes containing Tetrahydrouridine (THU) or Gimeracil (DPD inhibitors) and immediately placed on ice.

Detailed Protocol

Reagents & Materials

-

Standards: 5-Fluorouracil, 5,6-Dihydrofluorouracil,

-Fluoro- -

Internal Standard (IS):

-5-FU (Preferred) or 5-Bromouracil (5-BrU). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate.

-

Stabilizer: Tetrahydrouridine (THU) solution (10 mg/mL in water).

Sample Collection & Preparation

-

Collection: Draw whole blood into a pre-chilled EDTA tube containing THU (final conc. 50 µg/mL blood).

-

Separation: Centrifuge immediately at 2,000 x g for 10 min at 4°C. Transfer plasma to cryovials. Store at -80°C.

-

Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of Methanol containing Internal Standard (e.g., 500 ng/mL

-5-FU). -

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

-

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Waters Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna HILIC |

| Column Temp | 40°C |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

| Run Time | 6.0 minutes |

Gradient Profile:

-

0.0 - 1.0 min: 95% B (Isocratic hold for HILIC partitioning)

-

1.0 - 3.5 min: 95% B

60% B (Elution of polars) -

3.5 - 4.0 min: 60% B (Wash)

-

4.0 - 4.1 min: 60% B

95% B -

4.1 - 6.0 min: 95% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative Mode)

Operate in Negative Ion Mode (ESI-). 5-FU and metabolites are acidic and ionize best by deprotonation [M-H]-.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 5-FU | 129.0 | 42.0 | 30 | 20 |

| DHFU | 131.0 | 83.0 | 30 | 15 |

| FBAL | 106.0 | 42.0* | 25 | 18 |

| 131.0 | 43.0 | 30 | 20 |

*Note: FBAL transition 106.0 -> 42.0 is common, but 106.0 -> 62.0 (loss of CO2) may also be observed depending on collision energy.

Validation & Performance

| Parameter | Specification | Notes |

| Linearity | 10 – 5,000 ng/mL | |

| LLOQ | 10 ng/mL | S/N > 10.[4] Sufficient for trough levels. |

| Accuracy | 85 – 115% | Within 15% of nominal (20% at LLOQ). |

| Precision | < 15% CV | Intra- and Inter-day. |

| Matrix Effect | 90 – 110% | HILIC reduces phospholipid suppression compared to C18. |

Troubleshooting & Expert Tips

-

Peak Tailing: In HILIC, sample diluent is critical. Ensure the injected sample contains at least 75% organic solvent (Acetonitrile). Injecting a high-water content sample will disrupt the HILIC water layer and cause peak distortion.

-

FBAL Sensitivity: If FBAL signal is low, ensure the source temperature is high enough (400°C+) to aid desolvation of the aqueous buffer.

-

Carryover: 5-FU can stick to metallic surfaces. Use a needle wash of 10% Ammonia in Methanol to minimize carryover.

References

-

Therapeutic Drug Monitoring of 5-FU

-

Gamelin, E., et al. (2008). "Individual fluorouracil dose adjustment based on pharmacokinetic follow-up improves survival in patients with metastatic colorectal cancer." Journal of Clinical Oncology. Link

-

-

HILIC Methodology

-

Pisano, R., et al. (2005). "Determination of 5-fluorouracil and its metabolites in human plasma by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

-

Sample Stability & DPD Inhibition

-

Van Kuilenburg, A.B.P., et al. (2006). "Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry." Ned Tijdschr Klin Chem Labgeneesk. Link

-

-

FBAL Analysis

-

Licea-Perez, H., et al. (2009). "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B. Link

-

-

HILIC Mechanism & Optimization

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ymcamerica.com [ymcamerica.com]

- 3. alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Therapeutic Drug Monitoring of Capecitabine and its Metabolites by LC-MS/MS

Introduction: The Rationale for Capecitabine TDM

Capecitabine is an orally administered fluoropyrimidine carbamate, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[3] The key advantage of capecitabine lies in its rational design to mimic continuous 5-FU infusion and its tumor-selective activation, which aims to enhance efficacy while minimizing systemic toxicity.[2]

However, the complex, multi-step metabolic activation of capecitabine, coupled with significant inter-individual variability in enzyme activity, often leads to unpredictable drug exposure.[4][5] This variability can result in either sub-therapeutic effects or severe, life-threatening toxicities.[4] The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for catabolizing over 80% of the active 5-FU.[2] Patients with reduced or deficient DPD activity are at a high risk of severe toxicity.[2] Therapeutic Drug Monitoring (TDM) of capecitabine's metabolites, particularly the active drug 5-FU, provides a direct measure of systemic exposure, enabling clinicians to personalize dosing regimens. This approach has been shown to reduce toxicity and improve clinical outcomes, making TDM an invaluable tool for optimizing capecitabine therapy.[6][7]

This application note provides a comprehensive guide to the TDM of capecitabine and its key metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The Metabolic Pathway of Capecitabine

Upon oral administration, capecitabine is absorbed intact and undergoes a three-step enzymatic conversion to its active form, 5-FU.[2][8]

-

Step 1 (Liver): Capecitabine is hydrolyzed by carboxylesterase (CES) in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2][8]

-

Step 2 (Liver/Tissues): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDA) , an enzyme found primarily in the liver and peripheral tissues.[2][8]

-

Step 3 (Tumor-Selective Activation): The final and crucial activation step occurs when thymidine phosphorylase (TP) , an enzyme often found at higher concentrations in tumor tissues compared to normal tissues, converts 5'-DFUR into the active cytotoxic agent, 5-FU.[1][2]

Once formed, 5-FU is rapidly catabolized, primarily by DPD, into inactive metabolites such as α-fluoro-β-alanine (FBAL).[9][10]

Caption: The multi-step enzymatic activation pathway of capecitabine.

Principle of the Analytical Method

The quantification of capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, and FBAL in human plasma is achieved using a highly sensitive and selective LC-MS/MS method. This technology is considered the gold standard for TDM due to its specificity and ability to measure multiple analytes simultaneously.[11] The method involves protein precipitation to extract the analytes from the plasma matrix, followed by chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are used for each analyte to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[4]

Materials and Reagents

-

Analytes: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, FBAL reference standards.

-

Internal Standards (IS): Stable isotope-labeled capecitabine-d11, 5-FU-¹³C¹⁵N₂, and other relevant labeled standards.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: LC-MS grade formic acid.

-

Plasma: Drug-free human plasma for calibrators and quality controls.

-

Equipment: UPLC/HPLC system, tandem mass spectrometer, analytical balance, centrifuges, vortex mixer, and calibrated pipettes.

Detailed Protocols

Patient Sampling and Sample Handling

Causality: The timing of blood collection is critical for accurate TDM due to the rapid pharmacokinetics of capecitabine and its metabolites.[12][13] Peak plasma concentrations of 5-FU are typically observed around 1-2 hours post-dose.[12][14] To capture this peak and subsequent elimination, a multi-point sampling strategy is often recommended in clinical research settings.[6] For routine TDM, a trough or a 2-hour post-dose sample may be sufficient, but the optimal strategy should be defined by the clinical team.

Protocol:

-

Collect whole blood in K₂EDTA tubes.

-

Immediately place the tubes on ice to minimize ex-vivo degradation of metabolites.

-

Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

-

Transfer the resulting plasma to clearly labeled polypropylene tubes.

-

Store plasma samples at -80°C until analysis. Samples are stable under these conditions.[15]

Preparation of Standards and Quality Controls (QCs)

Causality: Accurate quantification relies on a calibration curve prepared in the same biological matrix as the unknown samples. This accounts for matrix effects that can suppress or enhance the analyte signal. QCs at low, medium, and high concentrations are prepared from a separate stock solution to provide an independent check on the accuracy and precision of the assay.

Protocol:

-

Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., at 1 mg/mL).

-

Create a combined working standard solution by diluting the individual stocks in 50:50 methanol:water.

-

Prepare a series of calibration standards by spiking drug-free human plasma with the combined working standard solution to achieve a desired concentration range (e.g., 10-5000 ng/mL).[5][16]

-

Prepare QC samples at three concentration levels (low, medium, high) in the same manner using a separately prepared stock solution.

Plasma Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample. Proteins can interfere with the analysis by precipitating in the LC system or fouling the mass spectrometer's ion source. Cold acetonitrile is used to efficiently precipitate proteins while keeping the analytes of interest in the solution.

Caption: A typical protein precipitation workflow for plasma samples.

Protocol:

-

Thaw plasma samples, calibrators, and QCs on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the combined internal standard working solution.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

Causality: Chromatographic separation is essential to resolve the analytes from each other and from endogenous matrix components, preventing ion suppression. A gradient elution with a C18 column is effective for separating these compounds of varying polarity.[5] The mass spectrometer parameters are optimized for each specific analyte to ensure maximum sensitivity and specificity by monitoring unique precursor-to-product ion transitions.

Table 1: Example Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| Gradient | Start at 5% B, ramp to 95% B over 4 min, hold 1 min, re-equilibrate |

Table 2: Example Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Capecitabine | 360.1 | 159.1 | 20 |

| 5'-DFCR | 246.1 | 114.0 | 15 |

| 5'-DFUR | 247.1 | 131.0 | 12 |

| 5-FU | 129.0 | 42.0 | 25 |

| FBAL | 134.0 | 89.0 | 18 |

| 5-FU-¹³C¹⁵N₂ (IS) | 132.0 | 43.0 | 25 |

(Note: Specific m/z values and collision energies must be optimized for the instrument in use.)

Method Validation and Quality Assurance

To ensure trustworthiness, the analytical method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[4][15][17] This process establishes the method's performance characteristics.

-

Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.

-

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration. A typical range is 10-5000 ng/mL.[5]

-

Accuracy & Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][11]

-

Recovery & Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on analyte ionization.

-

Stability: Analyte stability is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[15]

Clinical Application and Interpretation

The primary goal of capecitabine TDM is to optimize the exposure to 5-FU. While definitive therapeutic ranges can vary, several studies suggest a target Area Under the Curve (AUC) for 5-FU to maximize efficacy and minimize toxicity.

-

Target 5-FU Exposure: A target AUC for continuous infusion 5-FU is often cited in the range of 20-30 mg·h/L.[6] This target can serve as a guide for dose adjustments in patients receiving capecitabine.

-

Dose Adjustment: If a patient's 5-FU exposure is outside the target range, the capecitabine dose can be adjusted accordingly. For example, a patient with very high 5-FU levels and associated toxicity may require a dose reduction, whereas a patient with low levels and a lack of response may be a candidate for dose escalation.[6]

-

Correlation with Toxicity: Studies have shown that higher exposure to capecitabine and its metabolites is significantly correlated with an increased incidence of adverse events like hand-foot syndrome.[18]

References

-

Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Semantic Scholar. Available at: [Link]

-

Saif, M. W. (2020). Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. in vivo. Available at: [Link]

-

Reigner, B., et al. (1998). Effect of Food on the Pharmacokinetics of Capecitabine and Its Metabolites following Oral Administration in Cancer Patients. Clinical Cancer Research. Available at: [Link]

-

Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. ResearchGate. Available at: [Link]

-

Gauthreul, D., et al. (2014). Pharmacokinetics and exposure-effect relationships of capecitabine in elderly patients with breast or colorectal cancer. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Synapse. (2024). What is Capecitabine used for?. Patsnap Synapse. Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. Available at: [Link]

-

OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. Available at: [Link]

-

Desmoulin, F., et al. (2002). Metabolic pathway of capecitabine. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2025). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC Cancer. Available at: [Link]

-

Thepchatri, P., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. PubMed. Available at: [Link]

-

Zhang, X., et al. (2025). Capecitabine Metabolic Pathway Diagram. ResearchGate. Available at: [Link]

-

Queen Mary Hospital. (2024). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). Queen Mary Hospital. Available at: [Link]

-

Montange, D., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry. Available at: [Link]

-

Wilson, Z. E., et al. (2021). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Pharmacology Research & Perspectives. Available at: [Link]

-

Schneider, J., et al. (2025). Determination of 5-fluorouracil in dried blood spots for therapeutic drug monitoring. Drug Design, Development and Therapy. Available at: [Link]

-

Gao, S., et al. (2019). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Schneider, J., et al. (2021). Metabolism of capecitabine and 5-fluorouracil (5FU) and monitoring approaches to assist in individualising dosing. ResearchGate. Available at: [Link]

-

Hironaka, S., et al. (2016). Personalized dose monitoring of fluorouracil and metabolites of capecitabine (XELODA) in colorectal cancer patients (PersonaX). Journal of Clinical Oncology. Available at: [Link]

-

Al-Tannak, N. F., & Al-Bazzaz, F. Y. (2009). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. ResearchGate. Available at: [Link]

-

Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B. Available at: [Link]

-

Jacobs, B. A. W., et al. (2017). Simulations of capecitabine (a) and 5-FU (b) concentration-time... ResearchGate. Available at: [Link]

-

Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]

-

Attwa, M. W., et al. (2023). Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. MDPI. Available at: [Link]

-

Lee, J. J., & Saif, M. W. (2019). Therapeutic Drug Monitoring of 5-Fluorouracil. Cancers. Available at: [Link]

-

Stoop, M. C., et al. (2020). Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab. mAbs. Available at: [Link]

-

Dogra, P. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Al-Sanea, M. M., et al. (2021). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules. Available at: [Link]

-

Schneider, J., et al. (2025). Feasibility and population exposure of 5-fluorouracil using therapeutic drug monitoring (PREDICT-5FU): A multicentre clinical trial. British Journal of Clinical Pharmacology. Available at: [Link]

-

Tallam, A. K., & Sahithi, A. (2023). A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. ResearchGate. Available at: [Link]

-

Briki, R., et al. (2024). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

van Laarhoven, H. W. M., et al. (2003). In Vivo Monitoring of Capecitabine Metabolism in Human Liver by 19 Fluorine Magnetic Resonance Spectroscopy at 1.5 and 3 Tesla Field Strength. Clinical Cancer Research. Available at: [Link]

-

Salvador, A., et al. (2006). Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma. ResearchGate. Available at: [Link]

Sources

- 1. What is Capecitabine used for? [synapse.patsnap.com]

- 2. oncodaily.com [oncodaily.com]

- 3. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]

- 7. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. ascopubs.org [ascopubs.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. firstwordpharma.com [firstwordpharma.com]

High-Sensitivity LC-MS/MS Quantification of Plasma Uracil and Dihydrouracil for DPD Phenotyping

Application Note & Protocol Guide | Version 2.0

Abstract & Clinical Significance